Cas no 2227915-07-1 ((2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol)

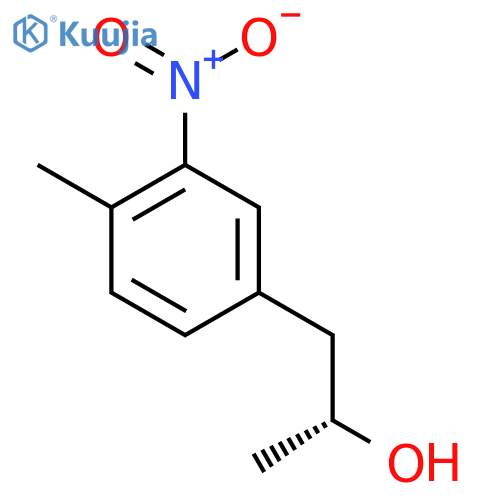

2227915-07-1 structure

商品名:(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol

- EN300-1832527

- 2227915-07-1

-

- インチ: 1S/C10H13NO3/c1-7-3-4-9(5-8(2)12)6-10(7)11(13)14/h3-4,6,8,12H,5H2,1-2H3/t8-/m1/s1

- InChIKey: ZMXPKWAUPATGNA-MRVPVSSYSA-N

- ほほえんだ: O[C@H](C)CC1C=CC(C)=C(C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 66Ų

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832527-1.0g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 1g |

$1500.0 | 2023-05-26 | ||

| Enamine | EN300-1832527-2.5g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 2.5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1832527-5g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 5g |

$4349.0 | 2023-09-19 | ||

| Enamine | EN300-1832527-0.25g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 0.25g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1832527-0.05g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 0.05g |

$1261.0 | 2023-09-19 | ||

| Enamine | EN300-1832527-0.5g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 0.5g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1832527-5.0g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 5g |

$4349.0 | 2023-05-26 | ||

| Enamine | EN300-1832527-0.1g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 0.1g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1832527-10g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 10g |

$6450.0 | 2023-09-19 | ||

| Enamine | EN300-1832527-10.0g |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227915-07-1 | 10g |

$6450.0 | 2023-05-26 |

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

2227915-07-1 ((2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol) 関連製品

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量